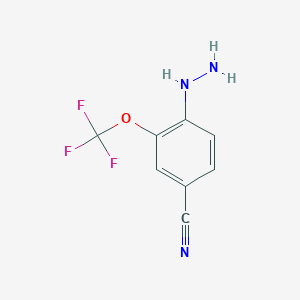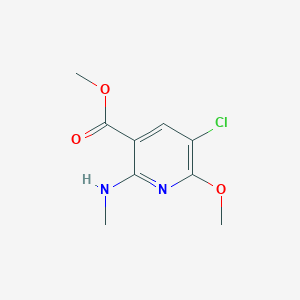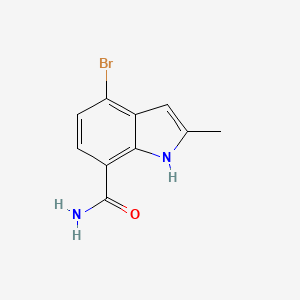
2-Benzyl-4-bromo-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4-bromo-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a benzyl group at the 2-position and a bromine atom at the 4-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-bromo-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyneThis reaction is carried out under mild conditions and provides high yields of the desired triazole product .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-4-bromo-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different oxidation states and functional groups.
Common Reagents and Conditions
Substitution: Reagents like butyllithium in diethyl ether or tetrahydrofuran at low temperatures can be used for bromine-lithium exchange reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different biological and chemical properties depending on the substituents introduced .
Applications De Recherche Scientifique
2-Benzyl-4-bromo-2H-1,2,3-triazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Benzyl-4-bromo-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity . The benzyl and bromine substituents can enhance the binding affinity and selectivity of the compound for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Lacks the bromine substituent, which can affect its reactivity and biological activity.
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Contains a carboxylic acid group, which can influence its solubility and interaction with biological targets.
Uniqueness
2-Benzyl-4-bromo-2H-1,2,3-triazole is unique due to the presence of both the benzyl and bromine substituents, which confer distinct chemical and biological properties. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with specific molecular targets .
Propriétés
Formule moléculaire |
C9H8BrN3 |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
2-benzyl-4-bromotriazole |
InChI |
InChI=1S/C9H8BrN3/c10-9-6-11-13(12-9)7-8-4-2-1-3-5-8/h1-6H,7H2 |
Clé InChI |
LSFUZMLRQMWUEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2N=CC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane](/img/structure/B13979064.png)

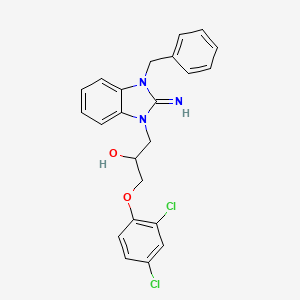
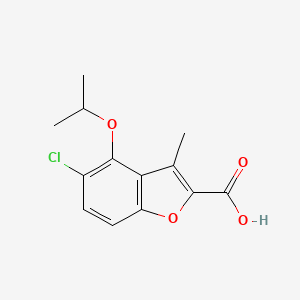
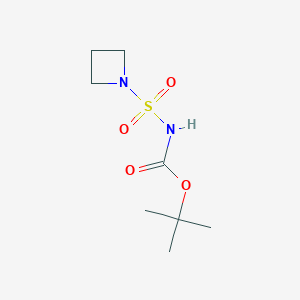
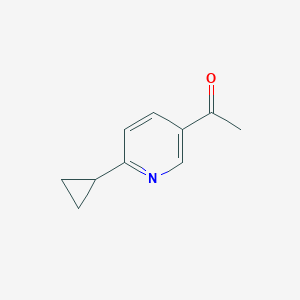

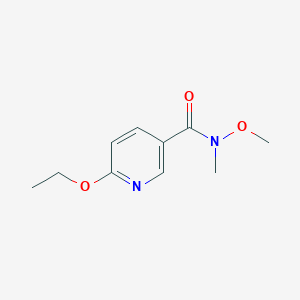
![3,7-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13979117.png)
